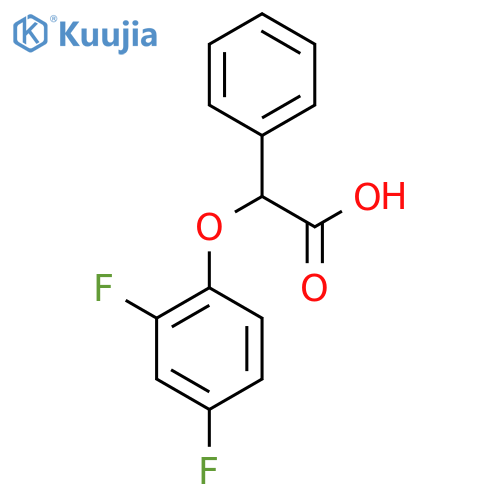Cas no 1016734-24-9 (2-(2,4-Difluorophenoxy)-2-phenylacetic acid)
2-(2,4-ジフルオロフェノキシ)-2-フェニル酢酸は、有機合成化学および医薬品中間体として重要な化合物です。フッ素原子を2つ含むフェノキシ基とフェニル基を有するため、高い反応性と選択性を示します。特に、フッ素置換基の電子効果により、求核置換反応やエステル化反応において優れた反応性を発揮します。また、この化合物は医薬品開発において、生物学的活性を有する分子の構築ブロックとして有用です。結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広く応用可能です。

1016734-24-9 structure
商品名:2-(2,4-Difluorophenoxy)-2-phenylacetic acid
CAS番号:1016734-24-9
MF:C14H10F2O3
メガワット:264.224211215973
CID:5069649
2-(2,4-Difluorophenoxy)-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-difluorophenoxy)-2-phenylacetic acid
- Z234897493
- 2-(2,4-Difluorophenoxy)-2-phenylacetic acid
-
- インチ: 1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
- InChIKey: CUIYCLJFMRMUJV-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OC(C(=O)O)C1C=CC=CC=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 46.5
2-(2,4-Difluorophenoxy)-2-phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-71721-0.25g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 0.25g |
$142.0 | 2023-02-12 | |
| Enamine | EN300-71721-0.5g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 0.5g |
$271.0 | 2023-02-12 | |
| Enamine | EN300-71721-1.0g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 1.0g |
$371.0 | 2023-02-12 | |
| Enamine | EN300-71721-0.05g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 0.05g |
$66.0 | 2023-02-12 | |
| Enamine | EN300-71721-2.5g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 2.5g |
$726.0 | 2023-02-12 | |
| Enamine | EN300-71721-10.0g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 10.0g |
$1593.0 | 2023-02-12 | |
| A2B Chem LLC | AV60899-100mg |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AV60899-10g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 10g |
$1712.00 | 2024-04-20 | |
| A2B Chem LLC | AV60899-50mg |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 50mg |
$105.00 | 2024-04-20 | |
| Aaron | AR01AC7J-250mg |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 250mg |
$221.00 | 2025-02-10 |
2-(2,4-Difluorophenoxy)-2-phenylacetic acid 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
1016734-24-9 (2-(2,4-Difluorophenoxy)-2-phenylacetic acid) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
